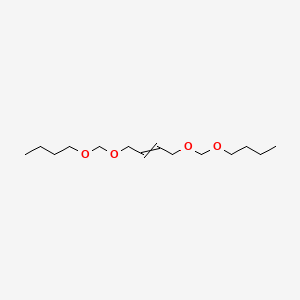

5,7,12,14-Tetraoxaoctadec-9-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62585-63-1 |

|---|---|

Molecular Formula |

C14H28O4 |

Molecular Weight |

260.37 g/mol |

IUPAC Name |

1,4-bis(butoxymethoxy)but-2-ene |

InChI |

InChI=1S/C14H28O4/c1-3-5-9-15-13-17-11-7-8-12-18-14-16-10-6-4-2/h7-8H,3-6,9-14H2,1-2H3 |

InChI Key |

QBHWRUCHLRAELE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCOCC=CCOCOCCCC |

Origin of Product |

United States |

Reaction Chemistry and Derivatization Studies of 5,7,12,14 Tetraoxaoctadec 9 Ene

Olefin Transformations of the Internal Alkene Moiety

The internal alkene at the C9-C10 position is a versatile functional group that can undergo a variety of addition and transformation reactions. These reactions allow for the introduction of new functional groups and the modification of the carbon skeleton.

Catalytic Hydrogenation and Reductive Processes

Catalytic hydrogenation is a fundamental process for the saturation of carbon-carbon double bonds. libretexts.orgwikipedia.org In this reaction, two hydrogen atoms are added across the double bond of an alkene, resulting in a saturated alkane. libretexts.org This process is thermodynamically favorable as it leads to a more stable, lower-energy product. libretexts.org However, the reaction requires a catalyst to proceed at a reasonable rate. libretexts.org

Commonly employed catalysts for this transformation include palladium, platinum, and nickel. wikipedia.orgstudy.comlibretexts.org The reaction typically involves the use of hydrogen gas (H₂) in the presence of a solid metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). study.com The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. study.com This facilitates the transfer of hydrogen atoms to the double bond, characteristically resulting in a syn-addition, where both hydrogen atoms add to the same face of the alkene. wikipedia.orglibretexts.org For 5,7,12,14-Tetraoxaoctadec-9-ene, this reaction would yield 5,7,12,14-Tetraoxaoctadecane.

Table 1: Representative Conditions for Catalytic Hydrogenation of Internal Alkenes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Outcome |

|---|---|---|---|---|

| Pd/C | Ethanol | 25 | 1 | Complete saturation |

| PtO₂ (Adam's catalyst) | Acetic Acid | 25 | 1 | Complete saturation |

| Raney Nickel | Ethanol | 50 | 50 | Complete saturation |

Stereoselective Epoxidation and Dihydroxylation Reactions

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (or oxirane). libretexts.org This reaction is a concerted process, meaning all bonds are formed and broken simultaneously, which results in a syn-addition of the oxygen atom to the double bond. chemistrysteps.comyoutube.com The stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. chemistrysteps.com For this compound, epoxidation would result in the formation of 9,10-epoxy-5,7,12,14-tetraoxaoctadecane. The reactivity in epoxidation tends to be higher for more electron-rich, substituted alkenes. libretexts.org

Dihydroxylation is the process of adding two hydroxyl (-OH) groups to the double bond, forming a vicinal diol. wikipedia.orgquimicaorganica.org This transformation can be achieved with stereochemical control to produce either syn- or anti-diols. libretexts.orglibretexts.org

Syn-dihydroxylation is typically achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.orglibretexts.org These reactions proceed through a cyclic intermediate, which, after cleavage, results in the two hydroxyl groups being on the same side of the original double bond. libretexts.orglibretexts.org

Anti-dihydroxylation can be accomplished in a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide oxygen, leading to the formation of a trans-diol.

Table 2: Reagents for Stereoselective Dihydroxylation

| Desired Stereochemistry | Reagent System | Intermediate |

|---|

| Syn-addition | 1. OsO₄ (catalytic), NMO (reoxidant) 2. NaHSO₃/H₂O | Cyclic osmate ester | | Syn-addition | Cold, dilute, alkaline KMnO₄ | Cyclic manganate ester | | Anti-addition | 1. m-CPBA 2. H₃O⁺ | Epoxide |

Selective Halogenation and Hydrohalogenation Pathways

Halogenation involves the addition of halogens (Cl₂, Br₂) across the double bond to form vicinal dihalides. chemistrysteps.com The reaction proceeds through a cyclic halonium ion intermediate, which results in an anti-addition of the two halogen atoms. lumenlearning.comlibretexts.org For example, the reaction of an alkene with bromine (Br₂) typically yields a trans-1,2-dibromide. chemistrysteps.com This reaction is often used as a qualitative test for the presence of alkenes, as the characteristic reddish-brown color of bromine disappears upon reaction. chemguide.co.uk

Hydrohalogenation is the electrophilic addition of hydrogen halides (e.g., HBr, HCl) to an alkene, yielding a haloalkane. wikipedia.org For an internal, symmetrically substituted alkene like the one in this compound, the addition of H-X would produce a single constitutional isomer, 9-halo-5,7,12,14-tetraoxaoctadecane. For unsymmetrical internal alkenes, the reaction generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. wikipedia.org However, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to anti-Markovnikov addition. wikipedia.org

Recent advances have also described methods for the catalytic remote hydrohalogenation of internal alkenes, which can yield primary alkyl halides, a product not accessible through traditional hydrohalogenation methods. nih.govresearchgate.netthieme.de

Polymerization Reactions Initiated by the Alkene (e.g., ADMET, ROMP)

The alkene moiety can also participate in polymerization reactions.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to polymerize terminal dienes into polyenes, driven by the release of a small volatile molecule like ethylene (B1197577). advancedsciencenews.comwikipedia.org While this compound is not a diene, it could potentially undergo cross-metathesis with other dienes in the presence of a suitable metathesis catalyst (e.g., Grubbs' catalyst) to form copolymers. ADMET is a powerful tool for creating polymers with a variety of functional groups. advancedsciencenews.comnih.govmdpi.com

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. wikipedia.org Although the central alkene in this compound is acyclic, ROMP is a relevant concept in the broader context of olefin metathesis. Functionalized polymers can be synthesized via ROMP of functionalized cyclic monomers. rsc.orgresearchgate.net The presence of functional groups, such as the ether linkages in the target molecule, can influence the polymerization process and the properties of the resulting polymer. acs.orguib.nonih.gov

Reactivity and Functionalization of the Ether Linkages

Ethers are generally considered to be chemically inert, which is why they are often used as solvents in organic reactions. ubc.caopenstax.org However, under specific conditions, the carbon-oxygen bonds of the ether linkages can be cleaved.

Selective Ether Cleavage Reactions under Mild Conditions

The cleavage of acyclic ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures. openstax.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2). openstax.orglibretexts.orgwikipedia.org The process begins with the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com A nucleophile, such as a halide ion, then attacks one of the adjacent carbon atoms, displacing the alcohol. libretexts.org

In the case of ethers with primary or secondary alkyl groups, the reaction typically follows an Sₙ2 pathway , where the nucleophile attacks the less sterically hindered carbon. openstax.orglibretexts.org

If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic), the reaction may proceed through an Sₙ1 mechanism . openstax.orglibretexts.org

For a molecule like this compound, which contains multiple ether linkages, achieving selective cleavage at one specific site while leaving the others intact would be a significant synthetic challenge. Milder, more selective methods for ether cleavage are an area of ongoing research, with some transition metal-based reagents showing promise for cleaving specific types of ethers under milder conditions. acs.org

Coordination Chemistry with Transition Metal Centers for Catalytic Applications

The structure of this compound, featuring four ether oxygen atoms and a central carbon-carbon double bond, suggests its potential as a multidentate ligand in coordination chemistry. nih.govlibretexts.orgyoutube.com The ether oxygens can act as Lewis basic donor sites, while the alkene moiety can coordinate to a transition metal through its π-system. wikipedia.orglibretexts.org This dual functionality allows for the formation of stable transition metal complexes with unique steric and electronic properties, which are of significant interest for catalytic applications. nih.govrsc.org

Transition metal complexes incorporating polyether ligands, such as crown ethers, have been shown to exhibit tunable catalytic activity. researchgate.net The coordination of the ether oxygens can create a pseudo-macrocyclic effect, influencing the geometry and reactivity of the metal center. The alkene group can either be a spectator ligand or an active participant in the catalytic cycle. wikipedia.org

Catalytic Applications:

Polymerization: Transition metal complexes are fundamental in catalyzing alkene polymerization. uc.edu A complex of this compound with an early transition metal, such as titanium or zirconium, could potentially act as a catalyst for olefin polymerization. The polyether backbone might influence the solubility and stability of the catalyst, as well as the properties of the resulting polymer.

Hydrogenation and Hydroformylation: Late transition metal complexes (e.g., rhodium, ruthenium, palladium) are often employed in hydrogenation and hydroformylation reactions of alkenes. wikipedia.org The coordination of this compound to such metals could create catalysts where the polyether chain influences the regioselectivity and enantioselectivity of the transformation.

Oxidation: Transition metal-catalyzed oxidation of alkenes is a key transformation in organic synthesis. The nature of the ligand sphere is crucial in determining the outcome of these reactions. A complex of this compound could modulate the reactivity of a metal center in epoxidation or dihydroxylation reactions. nih.gov

To illustrate the potential for catalytic activity, the following table presents hypothetical data for the use of a rhodium complex of this compound in the hydroformylation of 1-octene.

Table 1: Hypothetical Catalytic Performance of a Rhodium Complex of this compound in the Hydroformylation of 1-Octene

| Catalyst Precursor | Ligand | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | n/iso Ratio |

| [Rh(CO)₂acac] | This compound | 80 | 20 | 95 | 20:1 |

| [Rh(CO)₂acac] | PPh₃ | 80 | 20 | 98 | 2:1 |

This data is illustrative and not based on experimental results for the specific compound.

Advanced Synthetic Modifications and Functional Group Interconversions of Terminal or Pendant Groups

The chemical structure of this compound offers several sites for synthetic modification. The primary targets for derivatization are the terminal hydroxyl groups (assuming it is synthesized from precursors that would leave such end groups) and the central alkene functionality. Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.ukub.edusolubilityofthings.comvanderbilt.edu

Introduction of Chemically Distinctive or Bio-conjugatable Moieties

The ability to introduce specific functional groups onto the polyether backbone is crucial for tailoring its properties for various applications, including the development of materials for biological systems. acs.orgresearchgate.net

Modification of Terminal Groups:

Assuming the presence of terminal hydroxyl groups, these can be readily converted into a variety of other functionalities:

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides can introduce a wide range of chemical groups, altering the polarity and solubility of the molecule.

Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert terminal hydroxyls to chlorides or bromides, respectively, which are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu

Introduction of Bio-conjugatable Groups: Terminal hydroxyls can be activated (e.g., as tosylates or mesylates) and reacted with nucleophiles such as azides or amines to introduce functionalities suitable for bio-conjugation via "click chemistry" or amide bond formation. For example, the introduction of an azide group allows for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-containing biomolecule.

Modification of the Alkene Group:

The central double bond is a versatile handle for functionalization: fiveable.me

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide. This epoxide can be subsequently opened by various nucleophiles to introduce two new functional groups in a stereocontrolled manner. imperial.ac.uk

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) would produce the corresponding diol. fiveable.me

Ozonolysis: Cleavage of the double bond via ozonolysis would yield two shorter polyether chains, each terminated with an aldehyde group. These aldehydes can then be further elaborated. fiveable.me

Table 2: Examples of Functional Group Interconversions on this compound

| Starting Functionality | Reagent(s) | Product Functionality |

| Terminal -OH | 1. TsCl, pyridine; 2. NaN₃ | Terminal -N₃ |

| Alkene | m-CPBA | Epoxide |

| Alkene | O₃; then DMS | Aldehyde |

| Terminal -OH | Acryloyl chloride, Et₃N | Terminal Acrylate |

This table provides representative transformations and is not exhaustive.

Synthesis of Branched, Cyclic, or Macrocyclic Derivatives

Building upon the functionalization strategies described above, more complex architectures such as branched, cyclic, or macrocyclic derivatives can be envisioned.

Branched Derivatives:

The introduction of functional groups along the polyether chain, for example via the diol formed from the alkene, would allow for the grafting of side chains. The synthesis of polyethers with functional pendant groups is a known strategy to create polymers with tailored properties. acs.org

Cyclic and Macrocyclic Derivatives:

Ring-Closing Metathesis (RCM): If both ends of the this compound chain were terminated with alkene groups (which could be introduced via etherification of terminal hydroxyls with an appropriate alkenyl halide), intramolecular RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) could lead to the formation of a macrocyclic polyether. acs.org This approach is a powerful tool for the synthesis of macrocycles. researchgate.net

Intramolecular Cyclization: If the two ends of the molecule are functionalized with mutually reactive groups (e.g., a halide and a hydroxyl group), an intramolecular Williamson ether synthesis could yield a cyclic ether. The synthesis of macrocyclic polyethers often relies on high-dilution conditions to favor intramolecular over intermolecular reactions. nih.govacs.orgnih.govjlu.edu.cn

The synthesis of such derivatives would significantly expand the potential applications of this molecular scaffold, for instance, in host-guest chemistry, as phase-transfer catalysts, or as building blocks for more complex supramolecular assemblies. nih.gov

No Mechanistic or Kinetic Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific mechanistic investigations or kinetic studies concerning the chemical compound this compound have been identified. Consequently, the generation of an article adhering to the requested detailed outline is not possible at this time.

Further attempts to find information through searches for alternative names, CAS registry numbers, or general classes of related compounds also failed to provide any data on the specified tetraoxaalkene.

The absence of published research prevents a scientifically accurate and informative discussion on the following topics as requested:

Mechanistic Investigations and Kinetic Studies of Transformations Involving 5,7,12,14 Tetraoxaoctadec 9 Ene

Isotopic Labeling Studies for Pathway Confirmation and Atom Tracking

Without primary or secondary research sources, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, in adherence to the instructions to focus solely on documented findings for 5,7,12,14-Tetraoxaoctadec-9-ene, this report cannot be completed.

Information regarding the chemical compound this compound is not available in the searched scientific literature. Consequently, an article focusing on its computational and theoretical chemistry studies as per the provided outline cannot be generated at this time.

The detailed and specific nature of the requested article, requiring in-depth information on electronic structure calculations, reaction pathway modeling, and molecular dynamics simulations, cannot be fulfilled without foundational research on the compound. Generating content without such sources would lead to speculation and would not meet the standard of a professional and authoritative scientific article.

Further research would be required to determine if this compound has been synthesized and characterized, or if any theoretical studies have been conducted under alternative nomenclature. Without such data, the creation of the requested article with scientifically accurate and detailed findings is not feasible.

Computational and Theoretical Chemistry Studies of 5,7,12,14 Tetraoxaoctadec 9 Ene

Molecular Dynamics Simulations

Investigation of Solvent Effects on Molecular Conformation and Dynamics

The structure of 5,7,12,14-Tetraoxaoctadec-9-ene, with its flexible carbon chain, ether linkages, and a central double bond, suggests that its three-dimensional shape, or conformation, is highly dependent on its environment. Computational studies are crucial in understanding how different solvents influence the molecule's preferred shape and its dynamic movements.

Solvents can significantly impact reaction rates and selectivity. mdpi.com The polarity of the solvent is a key factor. tue.nl In polar solvents, it is anticipated that this compound would adopt a more compact, folded conformation. This is due to the favorable interactions between the polar ether oxygen atoms and the solvent molecules, which would draw these groups towards the exterior of the molecular structure. Conversely, in non-polar solvents, the molecule is expected to exist in a more extended, linear conformation to maximize favorable interactions between its hydrocarbon segments and the solvent.

Molecular dynamics simulations can provide a detailed picture of these conformational changes over time. By simulating the molecule's movement in different solvent environments, researchers can predict the most stable conformations and the energy barriers between them. These simulations can also reveal how the solvent affects the flexibility of the carbon chain and the rotational freedom around the ether linkages.

Table 1: Predicted Solvent Effects on the Conformation of this compound

| Solvent Type | Predicted Dominant Conformation | Rationale |

| Polar (e.g., Water, Methanol) | Folded/Compact | Favorable dipole-dipole interactions between ether oxygens and polar solvent molecules. |

| Non-polar (e.g., Hexane, Toluene) | Extended/Linear | Maximization of hydrophobic interactions between the alkyl chains and the non-polar solvent. |

Analysis of Intermolecular Interactions and Self-Assembly Behavior

The amphiphilic nature of this compound, possessing both polar ether groups and non-polar hydrocarbon sections, suggests a propensity for self-assembly. This is the spontaneous organization of molecules into ordered structures. The primary forces driving these interactions are intermolecular forces, which include dispersion forces, dipole-dipole forces, and hydrogen bonding. libretexts.org

In aqueous environments, it is hypothesized that these molecules could form micelles or other aggregates. In such a scenario, the hydrophobic alkyl chains would orient themselves towards the interior of the aggregate to minimize contact with water, while the polar ether groups would face outwards, interacting with the surrounding water molecules. The specific geometry of these self-assembled structures would depend on factors like concentration and temperature.

Computational modeling can be employed to simulate the aggregation process. By placing multiple molecules of this compound in a simulated aqueous environment, researchers can observe the spontaneous formation of larger structures. These simulations can provide valuable information about the stability of these aggregates and the preferred packing arrangements of the molecules within them. The study of intermolecular interactions is crucial for understanding and improving polymer properties. nih.gov The interactions in polyelectrolyte and surfactant complexes are influenced by factors like pH and ionic strength. mdpi.comnih.gov

Quantum Chemical Descriptors and Elucidation of Structure-Reactivity Relationships

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most easily removed, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating susceptibility to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the electron-rich oxygen atoms of the ether groups and the pi-electrons of the central double bond are expected to be the primary contributors to the HOMO. This suggests that the molecule would be susceptible to attack by electrophiles at these locations. The LUMO is likely to be distributed along the carbon backbone, particularly around the double bond.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, and various reactivity indices such as electronegativity, hardness, and the electrophilicity index. researchgate.netnih.gov The MEP can visually identify electron-rich (negative potential) and electron-poor (positive potential) regions, providing a clear guide to where different types of reagents are likely to interact.

Table 2: Predicted Quantum Chemical Descriptors and Their Implications for this compound

| Descriptor | Predicted Characteristics | Implication for Reactivity |

| HOMO | High electron density on ether oxygens and C=C bond. | Susceptible to attack by electrophiles at these sites. |

| LUMO | Distributed along the carbon backbone, particularly the C=C bond. | Susceptible to attack by nucleophiles at the double bond. |

| HOMO-LUMO Gap | Moderate gap expected, influenced by the ether and alkene groups. | Balances stability with reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms; relatively neutral along alkyl chains. | Guides site-selectivity of reactions. |

By calculating these descriptors, a detailed picture of the structure-reactivity relationship for this compound can be constructed. This theoretical framework provides a foundation for predicting its behavior in chemical reactions and for designing new molecules with tailored properties.

Information regarding the chemical compound “this compound” in the context of advanced chemical sciences is not available in the public domain.

Extensive and targeted searches of scientific databases and literature have yielded no specific information on the chemical compound “this compound.” Consequently, it is not possible to generate a detailed article on its applications as a molecular building block in advanced chemical sciences as per the provided outline.

There is no available research data, detailed findings, or mentions of this specific compound in the context of:

Polymer Science and Macromolecular Engineering: No literature was found describing its use as a precursor for specialty poly(ether-alkene)s via Acyclic Diolefin Metathesis (ADMET) polymerization or its integration into complex polymer architectures.

Supramolecular Assembly and Host-Guest Chemistry: There are no reports on the exploitation of its ether oxygen arrays for non-covalent interactions, metal complexation, or the design of macrocyclic and cryptand derivatives.

Self-Assembled Systems: Its role as a component in the directed assembly of ordered structures has not been documented in available scientific literature.

The search results did identify general information on related topics such as olefin metathesis, supramolecular chemistry, and the synthesis of other macrocyclic compounds. However, none of these sources specifically name or discuss "this compound."

Given the strict adherence required to the specified compound and outline, and the complete absence of information on this molecule in the scientific domain, the requested article cannot be constructed. It is possible that "this compound" is a novel, hypothetical, or exceptionally niche compound that has not yet been reported in peer-reviewed literature.

Applications of 5,7,12,14 Tetraoxaoctadec 9 Ene As a Molecular Building Block in Advanced Chemical Sciences

Ligand Design in Organometallic Chemistry Based on Ether and Alkene Coordination Sites

The unique molecular architecture of 5,7,12,14-Tetraoxaoctadec-9-ene, featuring both "soft" (alkene) and "hard" (ether) donor sites, presents a compelling framework for the design of novel ligands in organometallic chemistry. Such hybrid ligands are of significant interest as they can impart unique electronic and steric properties to a metal center, influencing the stability, reactivity, and catalytic activity of the resulting organometallic complexes. The presence of both ether and alkene functionalities allows for the potential of chelation, where the ligand binds to a metal center through multiple donor atoms, often leading to enhanced stability due to the chelate effect.

The coordination of the alkene's carbon-carbon double bond to a transition metal is a fundamental interaction in organometallic chemistry. wikipedia.orgbritannica.com This bonding is well-described by the Dewar-Chatt-Duncanson model. mangaldaicollege.org This model involves two key components:

σ-donation: The filled π-orbital of the alkene donates electron density to an empty d-orbital on the metal center. mangaldaicollege.org

π-backbonding: A filled d-orbital on the metal donates electron density back into the empty π* antibonding orbital of the alkene. mangaldaicollege.org

The extent of back-donation influences the C=C bond length; significant back-donation weakens the double bond and lengthens it, causing the geometry around the carbon atoms to shift from sp² towards sp³ hybridization. ilpi.com

Concurrently, the oxygen atoms of the ether groups in this compound can act as Lewis bases, donating their lone pairs of electrons to the metal center. wikipedia.org Ether coordination is common in organometallic chemistry, often used to stabilize reactive species. msu.edu Ligands that contain both a strong and a weak coordinating group, such as an alkene and an ether, can function as "hemilabile" ligands. In such a system, the ether-metal bond may be relatively weak and reversible. This dissociation can open up a coordination site on the metal, which is a crucial step in many catalytic cycles. youtube.com

The combination of alkene and ether coordination sites within a single molecule like this compound could lead to the formation of bidentate or even polydentate metal complexes. The flexibility of the alkyl chains connecting the donor groups would allow the ligand to wrap around a metal center, potentially leading to highly stable chelate complexes. youtube.com The specific coordination mode would depend on several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

For instance, with a soft, low-valent metal like palladium(0) or platinum(0), strong coordination through the "soft" alkene moiety would be expected. The "harder" ether oxygens might engage in weaker, hemilabile interactions. Conversely, with a harder metal cation, the ether coordination could become more dominant. This versatility makes such ligands promising candidates for applications in catalysis, where fine-tuning of the ligand-metal interaction is key to controlling reactivity and selectivity. numberanalytics.comacs.org

Research on ligands containing both ether and alkene functionalities has demonstrated their utility. For example, crown ethers with appended alkene side arms have been developed for ion sensing and catalysis. researchgate.netrsc.orgresearchgate.net The crown ether portion selectively binds specific cations, while the alkene can participate in or direct reactions. fiveable.melibretexts.org Similarly, bidentate ligands with both thioether and alkene donors have been synthesized and their coordination chemistry with platinum and palladium has been studied, revealing facile fluxional processes where coordinated and uncoordinated alkene moieties exchange. rsc.org

Table 1: Hypothetical Coordination Data for this compound Metal Complexes

This interactive table presents hypothetical data for potential organometallic complexes of this compound, illustrating the kind of research findings that would be sought for such a compound. The values are based on general principles and data for analogous compounds.

| Metal Center | Ancillary Ligands | Proposed Coordination Mode | Hypothetical ν(C=C) (cm⁻¹) | Hypothetical ¹³C NMR Shift of Alkene Carbons (ppm) |

| Pd(II) | Cl₂ | Bidentate (η²-alkene, O-ether) | ~1505 | ~85 |

| Pt(II) | Cl₂ | Bidentate (η²-alkene, O-ether) | ~1502 | ~90 |

| Rh(I) | (CO)₂ | Bidentate (η²-alkene, O-ether) | ~1498 | ~80 |

| Ir(I) | (cod) | Monodentate (η²-alkene) | ~1520 | ~75 |

| Ti(IV) | Cp₂ | Monodentate (O,O'-diether) | ~1640 (uncoordinated) | ~130 (uncoordinated) |

Emerging Research Directions and Future Outlook for 5,7,12,14 Tetraoxaoctadec 9 Ene

Integration with Flow Chemistry and Automated Synthetic Platforms

No research has been published detailing the synthesis or modification of 5,7,12,14-Tetraoxaoctadec-9-ene using flow chemistry or automated platforms. While flow chemistry is increasingly used for enhancing reaction efficiency and safety in synthesizing various molecules, its specific application to this compound has not been documented. researchgate.net

Exploration of Bio-Inspired Transformations and Biocatalysis

There is no available literature on the use of enzymes or other biocatalytic methods for the synthesis or transformation of this compound.

Development of Advanced Materials Utilizing its Unique Structural Features and Reactivity

The potential for this compound to serve as a monomer or precursor for advanced materials, such as polymers or functional surfaces, has not been explored in any published studies.

Cross-Disciplinary Research Synergies with Materials Science and Nanotechnology

No documented synergies or collaborative research efforts between different scientific fields have been found that focus on the application of this compound in materials science or nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.